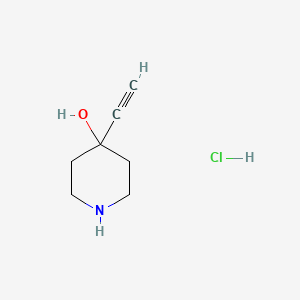
4-Ethynylpiperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylpiperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Properties
- A study detailed the synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols. These compounds exhibited analgesic, anti-bacterial, anti-spasmodic, and anti-allergic properties with low toxicity. Etherification of 4-hydroxypiperidin-4-ols was achieved through Williamson ether-type syntheses. Some ethynyl-substituted agents showed significant analgesic activity in the “tail flick” model. The ethers of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidines demonstrated notable anti-spasmodic ability. This research suggests a wide range of biological properties for these piperidines, necessitating further exploration (Yu et al., 2009).
Ultrasound-Promoted Synthesis
- The ultrasound-promoted synthesis of bipodal and tripodalpiperidin-4-ones, and their conversion to piperidin-4-ols, was investigated. This method involved the reaction of 4-piperidone hydrochloride monohydrate with various agents, using silica chloride for higher yields. This research presents an alternative synthesis approach for piperidin-4-ols, including 4-ethynylpiperidin-4-ol hydrochloride (Rajesh et al., 2012).
Antimicrobial Activity
- A study on 1,2,5-trimethylpiperidin-4-ols revealed their antimicrobial activity against various microorganisms. One derivative, in particular, showed a wide spectrum of antimicrobial action. This highlights the potential of certain piperidin-4-ols in antimicrobial applications (Dyusebaeva et al., 2017).
Electrochemical Synthesis
- Electrochemical oxidation of 4-ethynylaniline, related to this compound, was studied for the synthesis of diazine compounds. The research provided insights into the electrochemical synthesis process and its applications in creating compounds with potential biological activities (Mehrdadian et al., 2021).
Myelostimulatory Activity
- Research on the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine derivatives, a category related to this compound, revealed these compounds could exhibit anesthetic, spasmolytic, and immunosuppressory effects. Preliminary studies showed these compounds have higher myelostimulatory activities compared to standard treatments (Iskakova et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of 4-Ethynylpiperidin-4-ol hydrochloride are currently under investigation. The compound is a novel derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given its potential role in HIV treatment, it may interact with pathways related to viral entry and replication. This is speculative and further studies are required to confirm these effects .
Result of Action
As a potential treatment for HIV, it may inhibit viral entry and replication, but this is speculative and requires further investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and presence of other molecules could potentially affect its action. For instance, it is recommended to be stored at 4°C, under nitrogen, and away from moisture , suggesting that these conditions may be important for maintaining its stability and efficacy.
Propriétés
IUPAC Name |
4-ethynylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h1,8-9H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXKBUJKFWTSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNCC1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044901-46-2 |
Source


|
| Record name | 4-ethynylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)
![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)


![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)


![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)
